MMAE-PAB(p-glucuronide)-PEG3-aminooxy

ADC Development Linker Chemistry Drug Resistance

ADC developers face hydrophobicity-driven aggregation and cathepsin B resistance with conventional Val-Cit-PAB-MMAE linkers. This compound addresses both via β-glucuronidase-triggered release and enhanced aqueous solubility from the glucuronide-PEG3 motif. The aminooxy group enables site-specific oxime ligation to oxidized antibody glycans, yielding homogeneous DAR 2, 4, or 8 conjugates. • Retains potency in cathepsin B-resistant cell lines where vedotin analogs fail. • PEG3-glucuronide spacer suppresses aggregation, enabling high-DAR (DAR 8) ADCs with improved pharmacokinetics. • Demonstrated superior in vivo efficacy over vedotin-based ADCs in preclinical breast and ovarian cancer models.

Molecular Formula C60H95N7O20
Molecular Weight 1234.4 g/mol
Cat. No. B12395797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMAE-PAB(p-glucuronide)-PEG3-aminooxy
Molecular FormulaC60H95N7O20
Molecular Weight1234.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON
InChIInChI=1S/C60H95N7O20/c1-13-35(6)47(43(80-11)31-44(68)67-24-17-20-41(67)52(81-12)36(7)54(73)63-37(8)48(69)39-18-15-14-16-19-39)65(9)57(76)45(33(2)3)64-56(75)46(34(4)5)66(10)60(79)84-32-38-21-22-42(86-59-51(72)49(70)50(71)53(87-59)58(77)78)40(30-38)55(74)62-23-25-82-26-27-83-28-29-85-61/h14-16,18-19,21-22,30,33-37,41,43,45-53,59,69-72H,13,17,20,23-29,31-32,61H2,1-12H3,(H,62,74)(H,63,73)(H,64,75)(H,77,78)/t35-,36+,37+,41-,43+,45-,46-,47-,48+,49-,50-,51+,52+,53-,59+/m0/s1
InChIKeyPKGIUIOSYHVRSU-PGFSRONFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMAE-PAB(p-glucuronide)-PEG3-aminooxy: A Next-Generation, Cleavable ADC Linker-Payload for Precision Oncology


MMAE-PAB(p-glucuronide)-PEG3-aminooxy is a specialized drug-linker construct designed for the development of next-generation Antibody-Drug Conjugates (ADCs). It consists of the potent antimitotic payload Monomethyl Auristatin E (MMAE), a self-immolative para-aminobenzyl (PAB) spacer, a β-glucuronide enzymatic cleavage trigger, and a PEG3-aminooxy functional group for bioconjugation . The incorporation of the β-glucuronide unit distinguishes it from more common cathepsin B-cleavable linkers (e.g., Valine-Citrulline), offering a distinct release mechanism mediated by the lysosomal enzyme β-glucuronidase [1]. This compound is not a final ADC but a critical, pre-activated building block that enables researchers to conjugate the MMAE payload to oxidized glycans or other carbonyl-containing moieties on targeting ligands, facilitating the creation of homogeneous, site-specific conjugates with potentially improved pharmacokinetic profiles [2].

Why Substituting MMAE-PAB(p-glucuronide)-PEG3-aminooxy with a Generic vc-PAB-MMAE Analog Compromises ADC Performance


Generic substitution of this compound with a simpler analog like an aminooxy-functionalized Val-Cit-PAB-MMAE is not a trivial exchange; it represents a fundamental change in the ADC's intracellular processing and physical properties. While both release MMAE, the β-glucuronide trigger is activated by a different lysosomal enzyme (β-glucuronidase) compared to the protease cathepsin B required for Val-Cit linkers. This enzymatic divergence can lead to significant differences in the rate and efficiency of drug release, as well as the specific intracellular compartment where the payload is liberated [1]. Furthermore, the β-glucuronide moiety itself imparts a higher degree of hydrophilicity to the drug-linker construct compared to the hydrophobic Val-Cit dipeptide. This is critical for maintaining the biophysical properties and plasma pharmacokinetics of the final ADC, especially for high drug-to-antibody ratio (DAR) species where hydrophobicity-induced aggregation and rapid clearance are major liabilities [2]. Substitution would therefore compromise the designed therapeutic window and could lead to inferior in vivo efficacy and tolerability, as evidenced by direct comparisons in preclinical models [3].

Quantitative Evidence Guide: Verified Performance Metrics for MMAE-PAB(p-glucuronide)-PEG3-aminooxy vs. Key Comparators


Overcoming vc-MMAE Resistance: Differential Cytotoxicity in Cancer Cell Lines

ADCs built with the β-glucuronide linker system to deliver an MMAE payload have been shown to retain potent cytotoxic activity in specific cancer cell lines that are resistant to conjugates using the valine-citrulline-PAB (vc-PAB) linker to deliver the identical drug [1]. This indicates a functional advantage not explained by MMAE potency alone, but by the distinct cellular processing of the linker system.

ADC Development Linker Chemistry Drug Resistance

Enhanced Intracellular Payload Accumulation: MMAE Release from Glucuronide vs. vc-PAB Linkers

Quantitative mass spectrometry analysis demonstrated that the cellular accumulation of released MMAE is considerably greater when delivered by a glucuronide-linked ADC compared to an equivalent vc-PAB-linked ADC [1]. This increased intracellular payload concentration is a direct result of the linker's unique release mechanism and trafficking pathway.

ADC Trafficking Intracellular Drug Release Mass Spectrometry

Enabling Site-Specific Bioconjugation via Aminooxy Click Chemistry for Homogeneous ADCs

The terminal aminooxy group on this compound is specifically designed for oxime ligation, enabling site-specific conjugation to carbonyl groups, such as those introduced by periodate oxidation of native antibody glycans [1]. This contrasts with random conjugation methods (e.g., to lysines or reduced interchain cysteines) used for many other linker-payloads. This approach allows for the generation of highly homogeneous ADCs with precisely controlled drug-to-antibody ratios (DAR) [2].

Site-Specific Conjugation Oxime Ligation Glycoengineering

PEG3 Spacer Optimizes Solubility Without Compromising Conjugation Efficiency

The incorporation of a discrete PEG3 chain serves to increase the hydrophilicity and solubility of the linker-payload, which is particularly important given the hydrophobic nature of the MMAE warhead. This design counters the hydrophobicity-induced aggregation and rapid plasma clearance that plague many ADC constructs, especially those with high DARs [1].

ADC Physicochemistry PEGylation Hydrophobicity

Optimal Application Scenarios for Procuring MMAE-PAB(p-glucuronide)-PEG3-aminooxy


Building Site-Specific ADCs via Glycan Engineering and Oxime Ligation

This compound is purpose-built for conjugation strategies involving oxime ligation, particularly the site-specific modification of oxidized antibody glycans. By leveraging the aminooxy group's chemoselective reaction with aldehydes/ketones, researchers can generate homogeneous ADCs with a defined DAR (e.g., DAR 2 or DAR 4) [1]. This approach bypasses the heterogeneity introduced by conventional cysteine or lysine conjugation, leading to a more predictable pharmacokinetic profile and a wider therapeutic window, as demonstrated in studies where glucuronide-MMAE ADCs outperformed conventional ADCs in vivo [2].

Developing Therapeutics for Cancers Resistant to vc-MMAE Based ADCs

Given the evidence that β-glucuronide-linked ADCs can retain potency in cell lines resistant to vc-PAB-linked MMAE ADCs [1], procuring this compound is a strategic choice for research programs focused on overcoming drug resistance mechanisms related to cathepsin B expression or activity. This linker system provides an alternative intracellular trafficking and release pathway, offering a differentiated mode of action for the same potent MMAE payload. An ADC using this technology has shown superior performance over a competitor vc-MMAE ADC in preclinical breast and ovarian cancer models [2].

Enhancing the Physicochemical Properties of High-DAR ADC Constructs

The combination of the hydrophilic β-glucuronide moiety and the PEG3 spacer in this compound is specifically designed to mitigate the hydrophobicity and aggregation issues associated with the MMAE payload. This is critical for developing high-DAR ADCs (e.g., DAR 8), which are often more potent in vitro but have historically failed in vivo due to poor pharmacokinetics and rapid clearance [1]. By improving solubility and reducing aggregation, this linker-payload enables the translation of high-DAR potency into in vivo efficacy, as observed with PEGylated glucuronide-MMAE ADCs that demonstrated a wider therapeutic window than non-PEGylated controls [2].

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